molecular formula C11H12O3 B8636038 2-Methyl-5-propionylbenzoic acid

2-Methyl-5-propionylbenzoic acid

Cat. No.: B8636038
M. Wt: 192.21 g/mol
InChI Key: TYCSWITVJLMGSA-UHFFFAOYSA-N
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Description

2-Methyl-5-propionylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 2-position and a propionyl group (CH₂CH₂CO-) at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound exhibits typical carboxylic acid properties, such as acidity (pKa ≈ 4.2–4.8) and solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-methyl-5-propanoylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

TYCSWITVJLMGSA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-5-propionylbenzoic acid with analogous benzoic acid derivatives and related aromatic compounds, focusing on structural features, physicochemical properties, and functional group reactivity.

2-Phenylthio-5-propionylphenylacetic Acid ()

  • Structure : Contains a phenylthio (-SPh) group at the 2-position and a propionyl group at the 5-position, with an acetic acid side chain.
  • Key Differences :
    • The phenylthio group introduces sulfur-based electron-withdrawing effects, increasing acidity compared to the methyl group in this compound.
    • The acetic acid side chain (CH₂COOH) adds steric bulk and hydrogen-bonding capacity, altering solubility (e.g., higher solubility in water).
  • Applications: Likely used in organosulfur chemistry or as a ligand in metal catalysis due to the thioether moiety .

Methyl 2-Hydroxy-3-Methoxy-5-prop-2-enylbenzoate ()

  • Structure : Features a methyl ester, hydroxyl (-OH), methoxy (-OMe), and propenyl (-CH₂CH=CH₂) substituents.
  • Key Differences: The ester group (COOCH₃) reduces acidity (pKa ≈ 8–10) compared to the carboxylic acid in this compound.
  • Applications : Common in flavor/fragrance industries or polymer precursors due to its unsaturated hydrocarbon chain .

2-(2-Methylpropoxycarbonyl)benzoic Acid ()

  • Structure : Combines a benzoic acid core with a branched ester (2-methylpropoxycarbonyl) at the 2-position.
  • Key Differences :
    • The bulky ester group decreases solubility in polar solvents but enhances lipophilicity, making it suitable for lipid-based formulations.
    • Reduced hydrogen-bonding capacity compared to this compound.
  • Applications: Potential use in prodrug design or hydrophobic coatings .

Data Table: Comparative Analysis

Compound Substituents Molecular Formula Key Functional Groups Solubility (Polar Solvents) Acidity (pKa)
This compound 2-CH₃, 5-CH₂CH₂CO C₁₁H₁₂O₃ Carboxylic acid, ketone Moderate (ethanol/DMSO) 4.2–4.8
2-Phenylthio-5-propionylphenylacetic acid 2-SPh, 5-CH₂CH₂CO, CH₂COOH C₁₇H₁₆O₃S Carboxylic acid, thioether High (water/ethanol) ~3.9
Methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate 2-OH, 3-OMe, 5-CH₂CH=CH₂, COOCH₃ C₁₃H₁₄O₅ Ester, hydroxyl, alkene Low (chloroform/acetone) ~8.5
2-(2-Methylpropoxycarbonyl)benzoic acid 2-(CH(CH₂)₂OCO) C₁₂H₁₄O₄ Carboxylic acid, branched ester Low (hexane/ether) ~4.5

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